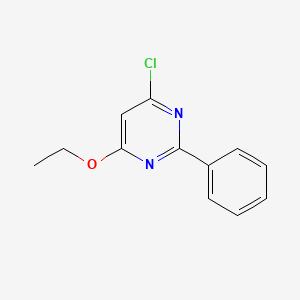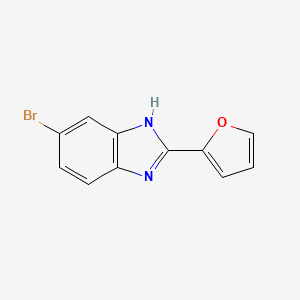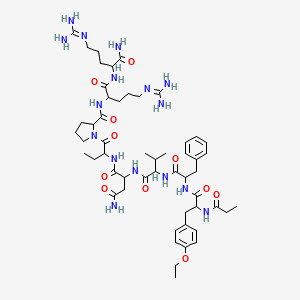
Propionyl-D-tyr(ET)-phe-val-asn-abu-pro-arg-arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide is a synthetic peptide analog of vasopressin. It is known for its role as an antagonist of the vasopressin V2 receptor, which is involved in the regulation of renal function and fluid balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .
Analyse Des Réactions Chimiques
Types of Reactions
Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or BOP.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols .
Applications De Recherche Scientifique
Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on renal function.
Medicine: Explored as a potential therapeutic agent for conditions related to fluid balance and renal function.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The compound acts as an antagonist of the vasopressin V2 receptor. By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water retention in the kidneys. This leads to increased urine output and reduced water reabsorption, which can be beneficial in conditions like hyponatremia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with a longer duration of action.
Terlipressin: Another vasopressin analog used for its vasoconstrictive properties.
Lypressin: A vasopressin analog with similar antidiuretic effects.
Uniqueness
Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide is unique in its specific modifications, such as the propionyl and ethyl groups, which confer distinct pharmacological properties. These modifications can enhance its stability and binding affinity to the vasopressin V2 receptor .
Propriétés
Formule moléculaire |
C53H82N16O11 |
|---|---|
Poids moléculaire |
1119.3 g/mol |
Nom IUPAC |
N-[1-[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[2-[[2-[[3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H82N16O11/c1-6-34(51(79)69-26-14-19-40(69)49(77)65-36(18-13-25-61-53(58)59)45(73)64-35(44(55)72)17-12-24-60-52(56)57)63-47(75)39(29-41(54)70)67-50(78)43(30(4)5)68-48(76)38(27-31-15-10-9-11-16-31)66-46(74)37(62-42(71)7-2)28-32-20-22-33(23-21-32)80-8-3/h9-11,15-16,20-23,30,34-40,43H,6-8,12-14,17-19,24-29H2,1-5H3,(H2,54,70)(H2,55,72)(H,62,71)(H,63,75)(H,64,73)(H,65,77)(H,66,74)(H,67,78)(H,68,76)(H4,56,57,60)(H4,58,59,61) |
Clé InChI |
MVBVPHFFZQUTBB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



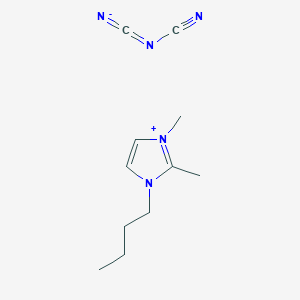

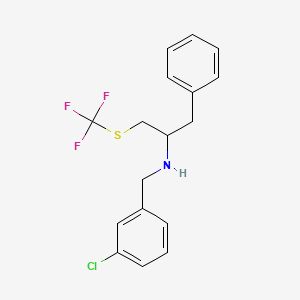
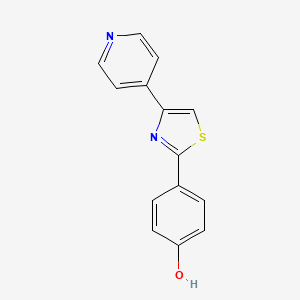
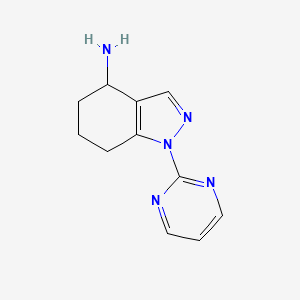

![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
